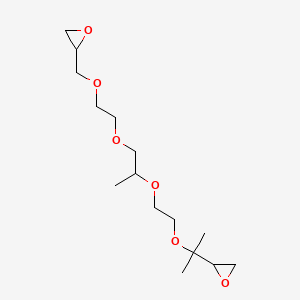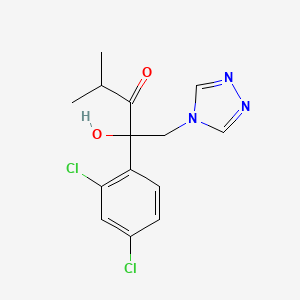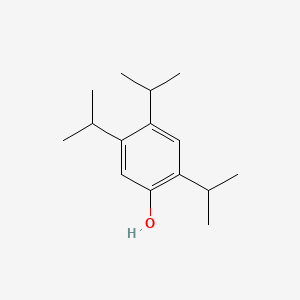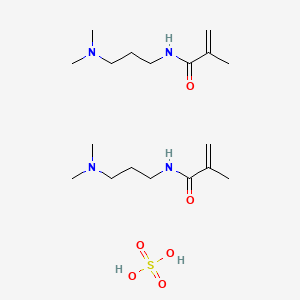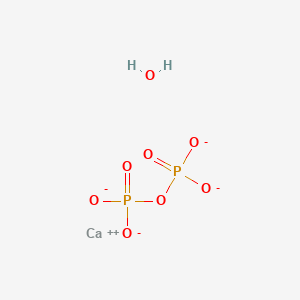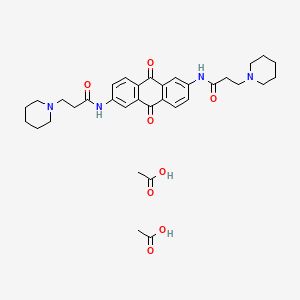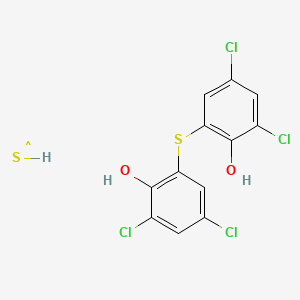
9-Phenylacenaphtho(1,2-g)pteridin-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenylacenaphtho(1,2-g)pteridin-11-amine is a chemical compound with the molecular formula C22H13N5 and a molecular weight of 347.3721 . It is characterized by its achiral nature and lack of defined stereocenters . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves multiple steps, typically starting with the preparation of acenaphthene derivatives. The synthetic route may include:
Cyclization reactions: These reactions form the acenaphtho structure.
Amination reactions: Introduction of the amine group at the 11th position.
Phenylation reactions: Addition of the phenyl group at the 9th position.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
9-Phenylacenaphtho(1,2-g)pteridin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Phenylacenaphtho(1,2-g)pteridin-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.
Vergleich Mit ähnlichen Verbindungen
9-Phenylacenaphtho(1,2-g)pteridin-11-amine can be compared with other pteridine derivatives, such as:
Pteridine: The parent compound with a simpler structure.
Folic acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
78241-68-6 |
|---|---|
Molekularformel |
C22H13N5 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
9-phenyl-7H-acenaphthyleno[2,1-g]pteridin-11-imine |
InChI |
InChI=1S/C22H13N5/c23-20-19-22(27-21(26-20)13-6-2-1-3-7-13)25-18-15-11-5-9-12-8-4-10-14(16(12)15)17(18)24-19/h1-11H,(H2,23,25,26,27) |
InChI-Schlüssel |
GVUHZTTYZGRNIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=N)C3=NC4=C(C5=CC=CC6=C5C4=CC=C6)NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



